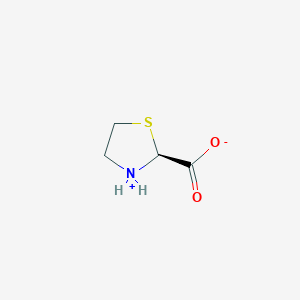

L-thiazolidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

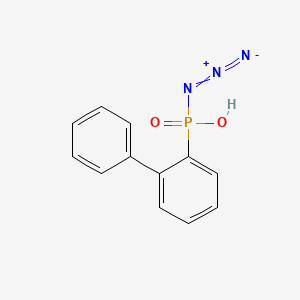

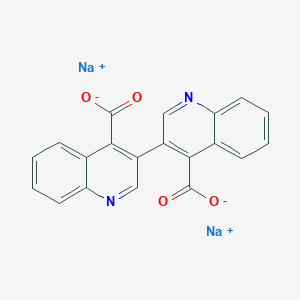

L-thiazolidine-2-carboxylic acid zwitterion is a zwitterion.

科学的研究の応用

Enzyme Substrate Studies

L-thiazolidine-2-carboxylate acts as a substrate for various enzymes. In one study, it was confirmed as a good substrate for pure D-amino acid oxidase, being oxidized by the enzyme and showing catalytic turnover numbers similar to those with D-proline (Fitzpatrick & Massey, 1982).

Cancer Research

A thiazolidine-4-carboxylic acid derivative was used to synthesize a copper complex, which showed DNA binding properties and exhibited cytotoxicity against a colon cancer cell line, suggesting potential applications in cancer treatment (Thalamuthu et al., 2013).

Antimicrobial and Antitoxin Properties

L-thiazolidine-4-carboxylate has been shown to inhibit urinary tract pathogens like Escherichia coli. It undergoes oxidation, suggesting a role in the degradation of proline analogs, which could impact the clinical efficacy of these compounds (Deutch et al., 2001).

Biochemical Synthesis and Protection

This compound has been used in biochemical synthesis, where it acts as a substrate for 5-oxoprolinase and protects cells against various toxicities, illustrating its potential in therapeutic applications (Boettcher & Meister, 1985).

Geriatric Medicine

In geriatric medicine, thiazolidine-4-carboxylic acid has been found to have revitalizing effects on age-related biochemical variables of blood and tissues, suggesting its potential value in this field (Weber et al., 1982).

Glutathione Synthesis and Toxicity Protection

L-2-oxothiazolidine-4-carboxylate promotes glutathione synthesis, protecting against toxicity. It's particularly effective against acetaminophen toxicity in mice, highlighting its potential in treatment and therapy (Williamson et al., 1982).

Chemical Synthesis

Thiazolidine derivatives are used in solid-phase synthesis of small organic molecules. They have been effectively utilized in various synthetic processes, indicating their versatility in chemical synthesis (Patek et al., 1995).

特性

IUPAC Name |

(2S)-1,3-thiazolidin-3-ium-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC([NH2+]1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS[C@H]([NH2+]1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)

![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)